N-(4-fluorophenyl)-2-{3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl}acetamide
Description
This compound belongs to a class of spirocyclic triazaspiro derivatives characterized by a 1,4,8-triazaspiro[4.5]decane core. The 4-fluorophenyl acetamide moiety and the 3-oxo-2-phenyl substituent on the spiro ring are critical for its biological activity, particularly in targeting kinases like DDR1 (Discoidin Domain Receptor 1), as suggested by related compounds in the evidence . Its molecular formula is inferred to be C₂₁H₂₀F₂N₄O₂ (based on analogs in and ), with a molecular weight of approximately 414.41 g/mol.
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-(2-oxo-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-8-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O2/c22-16-6-8-17(9-7-16)23-18(27)14-26-12-10-21(11-13-26)24-19(20(28)25-21)15-4-2-1-3-5-15/h1-9H,10-14H2,(H,23,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWGWEZRAWITVFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12NC(=O)C(=N2)C3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Core Structural Variations
The spirocyclic core and substituent positions distinguish the target compound from analogs:
Key Observations :
- Fluorine Substitution: The 4-fluorophenyl group in the target compound enhances metabolic stability and target binding compared to non-fluorinated analogs (e.g., p-tolyl in ) .
- Spiro Ring Heteroatoms : Compounds with oxygen substitutions (e.g., 8-oxa in ) exhibit reduced basicity, affecting pharmacokinetics .
Pharmacological Data (Inferred from Analogs)
*Estimated based on structural similarity to Compound C.
Activity Trends :
- Electron-Withdrawing Groups (e.g., -F, -CF₃) improve binding affinity but may reduce solubility.
- Bulkier Substituents (e.g., -Br, -CF₃) increase LogP, favoring membrane permeability but complicating formulation .
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